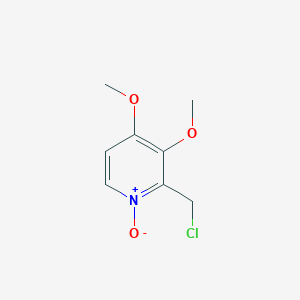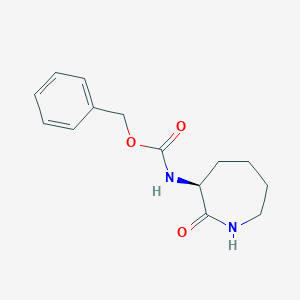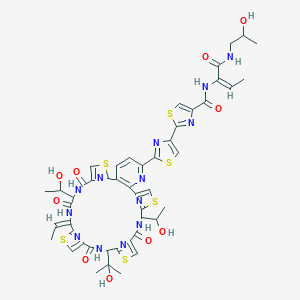
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide
Vue d'ensemble
Description
Synthesis Analysis 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide is synthesized through a multistep process starting from maltol. The synthesis involves methylation, chlorination, oxidation, and methoxylation steps. Maltol is first methylated, followed by chlorination. The subsequent oxidation step yields 2-methyl-3,4-dimethoxypyridine-N-oxide, which upon further chlorination of the 2-hydroxymethyl group, produces 2-chloromethyl-3,4-dimethoxypyridine-N-oxide. This method achieves an overall yield of 10.5% (Dai Gui-yuan, 2003).
Applications De Recherche Scientifique
Synthesis Methodologies
CMDPO serves as a crucial intermediate in organic synthesis. Dai Gui-yuan (2003) developed an improved method for preparing CMDPO hydrochloride, demonstrating its utility in synthesizing complex molecules. This process involved a series of reactions starting from maltol, showcasing CMDPO's role in the efficient synthesis of pyridine derivatives with significant yields (Dai Gui-yuan, 2003).
Advanced Materials
CMDPO has found applications in materials science, particularly in the synthesis of anion-exchange membranes (AEMs) for water desalination by electrodialysis. Manohar et al. (2017) disclosed a method involving controlled chloromethylation of poly(2,6-dimethyl-1,4-phenylene oxide) using CMDPO, which avoids hazardous chemicals and produces AEMs with desirable properties like good water uptake and high conductivity (Manohar et al., 2017).
Environmental and Analytical Chemistry
CMDPO's role extends to environmental and analytical chemistry, where it is utilized in the analysis of genotoxic impurities. Venugopal et al. (2012) developed a sensitive LC/MS/MS method for the trace analysis of CMDPO hydrochloride in pantoprazole sodium, illustrating its importance in ensuring the safety and purity of pharmaceuticals (Venugopal et al., 2012).
Green Chemistry
The synthesis and application of CMDPO also align with the principles of green chemistry. Gilbile et al. (2017) described a modified synthesis of CMDPO derivatives, highlighting the reduction of waste and the improvement of yield through green metrics evaluation. This approach not only emphasizes the compound's role in the synthesis of gastroesophageal reflux disease (GERD) medications but also its contribution to sustainable chemical practices (Gilbile et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2-(chloromethyl)-3,4-dimethoxy-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3/c1-12-7-3-4-10(11)6(5-9)8(7)13-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLZGDPJSCKVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=[N+](C=C1)[O-])CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635354 | |
| Record name | 2-(Chloromethyl)-3,4-dimethoxy-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide | |
CAS RN |
953787-47-8 | |
| Record name | 2-(Chloromethyl)-3,4-dimethoxy-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide](/img/structure/B21143.png)




![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)




